

# Application Notes: CRISPR-Cas9 Mediated Knockout of Calcineurin B-Like Protein (CBL) Genes

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Compound of Interest		
Compound Name:	calcineurin B-like protein	
Cat. No.:	B1177786	Get Quote

### Introduction

Calcineurin B-like (CBL) proteins are a crucial family of calcium sensor proteins found in plants. [1][2] Functioning as key nodes in signal transduction, they perceive and interpret calcium signatures—transient changes in cytosolic Ca<sup>2+</sup> concentration—triggered by a variety of environmental stimuli and developmental cues.[2][3] Upon binding to calcium, CBLs interact with and activate a specific group of serine/threonine protein kinases known as CBL-interacting protein kinases (CIPKs).[1][3] The CBL-CIPK complexes then phosphorylate downstream target proteins, including ion transporters and enzymes, to orchestrate a precise cellular response.[2][4] This signaling network is fundamental to plant responses to abiotic stresses like high salinity and drought, as well as processes related to hormone signaling and nutrient homeostasis.[1][3]

The CRISPR-Cas9 system has emerged as a powerful and precise tool for functional genomics, enabling targeted gene knockouts to elucidate the specific roles of individual genes. [5][6] By creating loss-of-function mutations in specific CBL genes, researchers can investigate their precise contributions to stress tolerance, development, and other signaling pathways. These application notes provide a comprehensive overview, detailed protocols, and expected outcomes for the CRISPR-Cas9-mediated knockout of CBL genes, aimed at researchers in plant biology and drug development professionals exploring targets for crop improvement.



### **CBL-CIPK Signaling Pathway**

The diagram below illustrates a canonical CBL-CIPK signaling pathway, the Salt Overly Sensitive (SOS) pathway, which is critical for ion homeostasis under salt stress. An external stimulus (high salinity) triggers a cytosolic calcium increase, which is sensed by CBL4 (SOS3). The activated CBL4-CIPK24 (SOS2) complex then phosphorylates and activates the Na+/H+ antiporter SOS1, leading to the efflux of excess sodium ions.





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